molecular formula C23H23N3O3S2 B2484126 N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 442557-27-9

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2484126
CAS No.: 442557-27-9
M. Wt: 453.58
InChI Key: VDKCPPMVEVLKAI-UHFFFAOYSA-N
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Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic small molecule featuring a benzamide core linked to an 8H-indeno[1,2-d]thiazole scaffold via a sulfonyl-piperidine bridge. This specific molecular architecture suggests potential for diverse biological activity, drawing parallels to related indenothiazole derivatives which are investigated as inhibitors for enzymes like monoamine oxidase (MAO) . The 2-methylpiperidine sulfonamide moiety is a privileged structure in medicinal chemistry, often employed to enhance pharmacokinetic properties and target engagement. The primary research applications for this compound are anticipated to be in preclinical neuroscience and biochemistry, particularly in the study of enzyme inhibition and central nervous system (CNS) disorders. Its exact mechanism of action and primary molecular target require experimental determination. Researchers value this compound as a candidate for hit-to-lead optimization campaigns and as a chemical probe to explore novel biological pathways. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c1-15-6-4-5-13-26(15)31(28,29)18-11-9-16(10-12-18)22(27)25-23-24-21-19-8-3-2-7-17(19)14-20(21)30-23/h2-3,7-12,15H,4-6,13-14H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKCPPMVEVLKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:

    Formation of the Indeno-thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indeno-thiazole ring system.

    Amidation: The final step involves the coupling of the sulfonylated intermediate with 2-methylpiperidine and benzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Benzamide Substituent Key Functional Groups Reported Bioactivity (if available)
Target Compound Indeno[1,2-d]thiazole 4-((2-Methylpiperidin-1-yl)sulfonyl) Sulfonyl, methylpiperidine Not explicitly stated
7c () Indeno[1,2-d]thiazole 3,5-Dimethoxy Methoxy Anti-SARS-CoV-2 activity (implied)
7e () Indeno[1,2-d]thiazole 3,5-Dimethoxy + 6-chloro Chloro, methoxy Structural diversity for antiviral screens
2D216 () Thiazole 4-(Piperidin-1-ylsulfonyl) + 2,5-dimethylphenyl Sulfonyl, piperidine NF-κB signal potentiation
2E151 () Thiazole 4-((4-Propylpiperidin-1-yl)sulfonyl) Sulfonyl, propylpiperidine Enhanced cytokine production with LPS

Key Observations :

  • Core Structure: The indeno[1,2-d]thiazole core in the target compound and derivatives introduces rigidity and planarity compared to simpler thiazole cores (e.g., 2D216, 2E151), which may affect membrane permeability or protein binding .
  • Sulfonyl Group Variations: The 2-methylpiperidinyl sulfonyl group in the target compound differs from the piperidinyl or propylpiperidinyl sulfonyl groups in 2D216 and 2E151.
  • Substituent Positioning : Methoxy or chloro groups in analogs (e.g., 7c , 7e ) likely enhance electron density on the benzamide ring, whereas sulfonyl groups in the target compound and –4 analogs favor hydrogen bonding or charge interactions .
Functional Implications
  • Antiviral Potential: Indeno[1,2-d]thiazole derivatives in are evaluated as SARS-CoV-2 inhibitors, suggesting the target compound’s indeno-thiazole core may confer similar antiviral properties .
  • Immunomodulation: The sulfonyl-piperidine motif in 2D216 and 2E151 correlates with NF-κB activation and cytokine augmentation. The target compound’s 2-methylpiperidine group may fine-tune these effects by altering ligand-receptor kinetics .

Biological Activity

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes an indeno-thiazole moiety and a sulfonamide group. Its molecular formula is C18H22N2O2S, and it possesses specific functional groups that contribute to its biological activity.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives of thiazole have shown promising activity against various cancer cell lines. A notable study reported IC50 values ranging from 0.018 µmol/L to 3.92 µmol/L against MDA-MB-231 (breast cancer), H460 (lung cancer), and HT-29 (colon cancer) cell lines, indicating strong cytotoxic effects .

2. Carbonic Anhydrase Inhibition

The compound has also been evaluated for its inhibitory effects on carbonic anhydrase (CA) isoforms, particularly hCA II. Inhibitory constants (K_i) for related compounds were found to be in the range of 57.7–98.2 µM against hCA II, suggesting that modifications in the structure can enhance selectivity and potency against specific isoforms . This inhibition is significant as it may relate to therapeutic strategies for conditions like glaucoma and cancer.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, including carbonic anhydrases, which play a role in tumor growth and metastasis.
  • Cell Cycle Interference : Similar compounds have been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis.

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50/Ki ValuesReference
Antitumor ActivityMDA-MB-2310.78 µmol/L
H4600.056 µmol/L
HT-290.018 µmol/L
Carbonic Anhydrase InhibitionhCA II57.7–98.2 µM

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